N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-17-11-9-16(10-12-17)21-24-25-22(29-21)23-20(26)15-7-13-19(14-8-15)28-18-5-3-2-4-6-18/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQXUOSDMDZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exhibits potent anticancer properties.
Case Studies and Findings
- In Vitro Studies : In studies involving various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (LN229), the compound showed significant growth inhibition rates. For instance, a related oxadiazole derivative displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
- Mechanism of Action : The mechanism involves the interaction of the oxadiazole ring with specific enzymes or receptors that are crucial for cancer cell proliferation. This interaction may lead to apoptosis in cancer cells by disrupting their metabolic pathways .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial efficacy.
Research Insights
- Broad Spectrum Activity : Studies indicate that compounds with similar structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole moiety is believed to enhance this activity through mechanisms such as enzyme inhibition .
- Potential Applications : The compound's effectiveness against various pathogens suggests its potential use in developing new antimicrobial agents for treating infections resistant to conventional antibiotics.
Anti-Diabetic Effects
Emerging research highlights the anti-diabetic potential of this compound.
Experimental Evidence
- In Vivo Studies : In models such as Drosophila melanogaster, compounds related to this compound have shown significant reductions in glucose levels, indicating potential as an anti-diabetic agent .
- Mechanistic Insights : The oxadiazole derivatives may enhance insulin sensitivity or inhibit glucose absorption in the intestines, contributing to their anti-diabetic effects .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are closely related 1,3,4-oxadiazoles studied as thioredoxin reductase inhibitors against Candida albicans.
The target compound lacks the sulfamoyl group present in LMM5/LMM11, which is critical for inhibiting thioredoxin reductase.
Multi-Component Oxadiazole Derivatives
Compounds 5f–5i (e.g., 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) from feature diverse substituents, including alkyl, aryl, and amino groups.
| Compound | Substituents | Key Differences |
|---|---|---|
| 5f | 4-Ethylphenyl, dibenzylamino | Increased lipophilicity |
| 5g | 3,5-Dimethylphenyl, benzylamino | Steric bulk from methyl groups |
| Target | 4-Methoxyphenyl, phenoxy | Electron-donating methoxy group |
The target compound’s methoxy group may enhance solubility compared to alkylated analogs, while the phenoxy group offers planar aromaticity for target binding.
Morpholine and Isoquinoline Derivatives
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () and 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () incorporate sulfonamide-linked heterocycles.
| Compound | Substituents | Biological Implications |
|---|---|---|
| Morpholine | Sulfonyl-morpholine | Enhanced solubility and H-bonding |
| Isoquinoline | Sulfonyl-dihydroisoquinoline | Increased steric bulk and rigidity |
| Target | Phenoxy | Reduced steric hindrance |
Triazole-Thione Analogs
describes triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones). Unlike oxadiazoles, triazoles exhibit tautomerism, affecting electronic distribution. The methoxy group in both classes may stabilize resonance structures, but oxadiazoles generally offer greater metabolic stability.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a phenoxybenzamide moiety. Its molecular formula is . The unique combination of these functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria in vitro . This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (SW1116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Table 1: Summary of Anticancer Activity
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, it inhibits lipid peroxidizing enzymes like ALOX15 .
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction .
- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A recent study evaluated various derivatives of oxadiazole compounds for their anticancer activity. Among them, this compound exhibited superior activity against multiple cancer types compared to standard chemotherapeutics .
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The findings indicated that this compound could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring formation (e.g., oxadiazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 405.12) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, C-N at 1250 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
How can computational chemistry tools predict the biological target interactions of this oxadiazole derivative?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinase enzymes). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in active sites .
- QSAR Studies : Correlate substituent effects (e.g., methoxy group electron-donating capacity) with bioactivity. Hammett constants (σ) and logP values predict solubility and membrane permeability .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .
How should researchers address contradictory bioactivity data between structural analogs of this compound?
Advanced Research Question
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing 4-methoxyphenyl with 2-chlorophenyl) and test against identical assays. highlights discrepancies in activity due to minor structural differences .
- Crystallographic Studies : Resolve 3D structures of analogs bound to targets (e.g., COX-2 or EGFR) to identify critical interactions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in kinase inhibition assays) to distinguish trends from outliers .
What are the reported biological activities of similar 1,3,4-oxadiazole benzamide derivatives, and what mechanisms are proposed?
Basic Research Question
- Antimicrobial Activity : Oxadiazole derivatives disrupt bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) via penicillin-binding protein inhibition .
- Anticancer Effects : Induction of apoptosis in MCF-7 cells (IC₅₀: 12.3 µM) through ROS-mediated mitochondrial pathway activation .
- Enzyme Inhibition : Competitive inhibition of α-glucosidase (Ki: 0.45 µM) due to hydrogen bonding with catalytic aspartate residues .
What strategies can be employed to modify the core structure to enhance solubility without compromising bioactivity?
Advanced Research Question
- Polar Substituents : Introduce -OH or -SO₃H groups at the phenoxy ring’s para position to improve aqueous solubility (logP reduction from 3.8 to 2.1) .
- Prodrug Design : Mask the oxadiazole ring as a phosphate ester, which hydrolyzes in vivo to release the active compound .
- Co-Crystallization : Use cyclodextrins or PEG-based co-solvents to enhance dissolution rates without altering the core structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
